molecular formula C14H21ClINO2 B4398823 4-[3-(4-iodo-2-methylphenoxy)propyl]morpholine hydrochloride

4-[3-(4-iodo-2-methylphenoxy)propyl]morpholine hydrochloride

Cat. No. B4398823
M. Wt: 397.68 g/mol
InChI Key: ZIQRSUYXIYLLRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(4-iodo-2-methylphenoxy)propyl]morpholine hydrochloride, also known as IMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-[3-(4-iodo-2-methylphenoxy)propyl]morpholine hydrochloride is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in cell growth and survival. This compound has been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell proliferation and survival. In addition, this compound has been shown to inhibit the activation of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit cell proliferation, and enhance the efficacy of chemotherapy drugs. In addition, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[3-(4-iodo-2-methylphenoxy)propyl]morpholine hydrochloride in lab experiments is its potential therapeutic applications. This compound has been shown to have anticancer and neuroprotective effects, making it a promising candidate for drug development. However, one limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which may limit its therapeutic potential.

Future Directions

There are several future directions for research on 4-[3-(4-iodo-2-methylphenoxy)propyl]morpholine hydrochloride. One direction is to further investigate its mechanism of action and identify specific targets for drug development. Another direction is to study the potential toxicity of this compound and develop strategies to minimize its toxicity. In addition, future research could explore the use of this compound in combination with other drugs to enhance its therapeutic efficacy. Finally, future research could investigate the potential use of this compound in the treatment of other diseases beyond cancer and neurodegenerative disorders.

Scientific Research Applications

4-[3-(4-iodo-2-methylphenoxy)propyl]morpholine hydrochloride has been studied for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. Studies have shown that this compound can inhibit the growth of cancer cells, induce apoptosis, and enhance the efficacy of chemotherapy drugs. In addition, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

4-[3-(4-iodo-2-methylphenoxy)propyl]morpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20INO2.ClH/c1-12-11-13(15)3-4-14(12)18-8-2-5-16-6-9-17-10-7-16;/h3-4,11H,2,5-10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIQRSUYXIYLLRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)OCCCN2CCOCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.